methyl (2R,4S)-4-hydroxy-1-(4,5,6,7-tetrahydro-2-benzothiophene-1-carbonyl)piperidine-2-carboxylate
Overview
Description
Methyl (2R,4S)-4-hydroxy-1-(4,5,6,7-tetrahydro-2-benzothiophene-1-carbonyl)piperidine-2-carboxylate is a complex organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by its unique structural features, including a piperidine ring, a benzothiophene moiety, and a hydroxy group. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4S)-4-hydroxy-1-(4,5,6,7-tetrahydro-2-benzothiophene-1-carbonyl)piperidine-2-carboxylate typically involves multi-step organic synthesis. The process may start with the preparation of the piperidine ring, followed by the introduction of the benzothiophene moiety and the hydroxy group. Common reagents used in these reactions include piperidine, benzothiophene derivatives, and various protecting groups to ensure selective reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,4S)-4-hydroxy-1-(4,5,6,7-tetrahydro-2-benzothiophene-1-carbonyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The benzothiophene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a piperidine ring and benzothiophene moiety can interact with various enzymes or receptors, modulating their activity. The hydroxy group may also play a role in hydrogen bonding with biological molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,4S)-4-hydroxy-1-(benzothiophene-1-carbonyl)piperidine-2-carboxylate
- Methyl (2R,4S)-4-hydroxy-1-(thiophene-1-carbonyl)piperidine-2-carboxylate
- Methyl (2R,4S)-4-hydroxy-1-(benzofuran-1-carbonyl)piperidine-2-carboxylate
Uniqueness
The uniqueness of methyl (2R,4S)-4-hydroxy-1-(4,5,6,7-tetrahydro-2-benzothiophene-1-carbonyl)piperidine-2-carboxylate lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
methyl (2R,4S)-4-hydroxy-1-(4,5,6,7-tetrahydro-2-benzothiophene-1-carbonyl)piperidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-21-16(20)13-8-11(18)6-7-17(13)15(19)14-12-5-3-2-4-10(12)9-22-14/h9,11,13,18H,2-8H2,1H3/t11-,13+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXHIQKKVJSXBA-WCQYABFASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1C(=O)C2=C3CCCCC3=CS2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](CCN1C(=O)C2=C3CCCCC3=CS2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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